molecular formula C9H10BrN3O2 B2421292 1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid CAS No. 2089658-87-5

1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid

Cat. No.: B2421292
CAS No.: 2089658-87-5
M. Wt: 272.102
InChI Key: JXRPBXHVVATYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid is a compound with the molecular formula C9H10BrN3O2. It is a derivative of pyrrolidine and pyrimidine, featuring a bromine atom at the 5-position of the pyrimidine ring. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

The synthesis of 1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid typically involves the reaction of 5-bromopyrimidine with pyrrolidine-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like 1-methylpyrrolidin-2-one (NMP), followed by heating the mixture to around 80°C under a nitrogen atmosphere. After the reaction, the product is purified through column chromatography.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid can be compared with similar compounds, such as:

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2/c10-6-4-11-9(12-5-6)13-3-1-2-7(13)8(14)15/h4-5,7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRPBXHVVATYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.